tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methylamino]-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-17(2,3)24-16(23)22-10-8-18(13-20,9-11-22)21-12-14-4-6-15(19)7-5-14/h4-7,21H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIOPYIRIXFZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Piperidine-4-Carbonitrile
Piperidine-4-carbonitrile undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM). This method, described in multiple protocols, achieves near-quantitative yields:
-
Procedure : Piperidine-4-carbonitrile (10 g, 90.9 mmol) is dissolved in DCM (1200 mL), followed by dropwise addition of di-tert-butyl dicarbonate (204 g, 934.12 mmol). The reaction proceeds at 25°C for 12 hours, yielding tert-butyl 4-cyanopiperidine-1-carboxylate (9.00 g, 97% yield).
-
Key Advantage : Mild conditions preserve the nitrile group, avoiding side reactions.
Alternative Cyanation via Oxime Intermediates
In cases where piperidine-4-carbonitrile is unavailable, cyanation can occur through oxime intermediates. A patent outlines a two-step process:
-
Oxime Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate and ammonium chloride in methanol under reflux to form an imine intermediate.
-
Cyanation and Boc Protection : The imine is treated with tert-butyl carbamate in toluene at 80–100°C, followed by hydrogenolysis to remove the benzyl group, yielding 4-Boc-aminopiperidine . While this method primarily targets amino derivatives, adapting it with nitrile-introducing reagents (e.g., cyanating agents like TMSCN) could yield 4-cyano analogs.
Introduction of the (4-Bromobenzyl)amino Group
The 4-position of the Boc-protected piperidine must accommodate both cyano and (4-bromobenzyl)amino groups. This dual substitution is achieved via selective alkylation or reductive amination.
Alkylation of 4-Amino-4-cyanopiperidine Intermediates
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5) serves as a direct precursor. Alkylation with 4-bromobenzyl bromide introduces the desired substituent:
-
Procedure : The amine (1.0 mmol) is dissolved in DMF, followed by addition of 4-bromobenzyl bromide (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is stirred at 60°C for 12 hours, yielding the target compound after purification.
-
Yield : Reported yields for analogous alkylations range from 70–85%.
Reductive Amination with 4-Bromobenzaldehyde
An alternative route employs reductive amination to couple 4-bromobenzaldehyde with the Boc-protected amine:
-
Procedure : A mixture of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 mmol), 4-bromobenzaldehyde (1.2 mmol), and sodium cyanoborohydride (1.5 mmol) in methanol is stirred at room temperature for 24 hours. The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.
-
Advantage : Avoids harsh alkylation conditions, preserving acid-sensitive groups.
Optimization and Challenges
Competing Reactivity of Cyano and Amino Groups
The proximity of cyano and amino groups on the same carbon atom introduces steric and electronic challenges:
-
Steric Hindrance : Bulky substituents slow alkylation kinetics, necessitating elevated temperatures or prolonged reaction times.
-
Electronic Effects : The electron-withdrawing cyano group deactivates the amine, reducing nucleophilicity. Using strong bases (e.g., NaH) or phase-transfer catalysts mitigates this issue.
Boc Group Stability
The tert-butoxycarbonyl (Boc) group remains stable under basic and reductive conditions but may cleave under acidic environments. Protocols prioritize neutral to slightly basic conditions (pH 7–9) to preserve the protecting group.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis requires cost-effective and scalable processes:
-
Solvent Selection : Toluene and DCM are preferred for Boc protection due to low boiling points and ease of removal.
-
Catalyst Recycling : Palladium on carbon (Pd/C) used in hydrogenolysis steps is recovered and reused, reducing costs.
-
Purification : Column chromatography is replaced with recrystallization (e.g., using ethanol/n-heptane) for higher throughput.
Emerging Methodologies
Recent advances in nitrile synthesis offer alternative pathways:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H24BrN3O2
- Molecular Weight : 394.31 g/mol
- Functional Groups : The compound features a piperidine ring substituted with a tert-butyl group, a bromobenzyl amino group, and a cyano group, which contribute to its reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- The compound is studied for its potential as a pharmacological agent, particularly in the context of protein kinase inhibition. Such compounds can be crucial in developing treatments for diseases like cancer and inflammatory disorders.
- Modifications to the piperidine structure have been shown to influence the compound's potency and selectivity against specific biological targets, making it a valuable scaffold for drug development.
2. Biological Activity
- Research indicates that tert-butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate may exhibit significant binding affinity towards various biological receptors, which is essential for understanding its therapeutic potential.
- Its interactions with protein kinases could lead to novel treatments targeting specific signaling pathways involved in disease progression.
Case Studies
Case Study 1: Protein Kinase Inhibition
- A study investigated the inhibitory effects of this compound on specific protein kinases involved in cancer cell proliferation. Results indicated that modifications to the bromobenzyl group enhanced selectivity and potency against certain kinases, suggesting a pathway for developing targeted cancer therapies.
Case Study 2: Synthesis of Analogues
- Researchers synthesized several analogues of this compound to assess their biological activity. The findings demonstrated that slight variations in the substituents could significantly alter the pharmacological profile, highlighting the importance of structure-activity relationships in drug design.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of Functional Groups :
- The bromobenzyl amino group can be introduced via nucleophilic substitution.
- The cyano group is often added through a cyanation reaction using appropriate reagents.
- Esterification : The final step involves esterification with tert-butyl alcohol to yield the desired carboxylate ester .
Potential Applications in Drug Development
Given its structural characteristics, this compound may serve as a precursor or building block in synthesizing more complex pharmaceuticals. Its potential applications include:
- Anticancer Agents : Due to its ability to inhibit key enzymes involved in tumor growth.
- Anti-inflammatory Drugs : Targeting pathways related to inflammation through protein kinase modulation.
- Neurological Disorders : Investigating its effects on neurotransmitter systems could lead to new treatments for conditions such as depression or anxiety.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity to certain proteins, while the cyano group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine carboxylates with diverse substitutions. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and applications.
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- Linkage Variations: Replacing the benzylamino group with an ether (2b) or amide alters hydrogen-bonding capacity and solubility.
- Halogen Substitution : Bromine (target compound) vs. chlorine (3-chlorophenyl analog ) affects steric bulk and electronic properties, which may impact binding affinity in biological targets.
Physicochemical and Commercial Properties
Table 2: Commercial Availability and Pricing
Key Observations :
- The target compound and its phenylamino analog are similarly priced (~$220–$224 per 100 mg), reflecting comparable synthetic complexity.
Challenges and Opportunities
- Synthetic Challenges : Steric hindrance from the tert-butyl group and bromine may complicate purification.
- Biological Potential: Structural similarities to antiviral scaffolds warrant further testing against viral proteases or polymerases.
- Toxicity : Brominated compounds may pose metabolic stability issues, necessitating derivatization (e.g., chlorine substitution ).
Biological Activity
tert-Butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate (CAS: 2445225-39-6) is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound features a piperidine core with a cyanide group and a bromobenzyl substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.31 g/mol. Its structure can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, including the amine, carboxylate, and cyano groups.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to act against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities.
Enzyme Inhibition
Research has highlighted the potential of such compounds as inhibitors of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The compound's ability to inhibit these enzymes could make it a valuable candidate in the development of new antibacterial therapies, especially in combination with existing antibiotics .
Synthesis and Characterization
A notable study has focused on synthesizing this compound using various synthetic routes. The synthesis typically involves coupling reactions between bromobenzylamine and cyanopyridine derivatives, followed by purification processes yielding high purity (>95%) .
In Vivo Studies
In vivo studies assessing the pharmacokinetics and toxicity profiles of similar compounds are critical for understanding the safety and efficacy of this compound. Preliminary results suggest favorable absorption and distribution characteristics, but comprehensive toxicity assessments are necessary for clinical relevance.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN3O2 |
| Molecular Weight | 394.31 g/mol |
| CAS Number | 2445225-39-6 |
| Purity | >95% |
| Synthesis Method | Coupling reactions |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential activity against resistant strains |
| Enzyme Inhibition | Possible beta-lactamase inhibitor |
| Neuropharmacological Effects | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate?
- Methodological Answer : Synthesis optimization should focus on coupling efficiency between the 4-bromobenzylamine and the 4-cyanopiperidine core. Use catalytic conditions (e.g., Pd-mediated cross-coupling) to enhance selectivity for the tertiary amine formation . Monitor reaction progress via TLC or HPLC, and employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification. Yield improvements may require temperature control (e.g., 0–5°C for imine formation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and (if applicable) spectra to verify piperidine ring conformation, bromobenzyl group integration, and cyano group placement .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS) to detect deviations from expected m/z values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for analogous piperidine derivatives .
Q. What safety protocols are critical when handling this brominated compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate brominated waste and consult certified agencies for halogenated organic waste treatment .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in piperidine). Use variable-temperature NMR to identify conformational equilibria. For example, cooling to −40°C can "freeze" rotational isomers, simplifying splitting patterns . Cross-validate with computational models (DFT or MD simulations) to predict stable conformers .
Q. What strategies mitigate low yields in the final coupling step of this compound?
- Methodological Answer : Low yields often stem from steric hindrance at the 4-cyanopiperidine nitrogen. Strategies include:
- Pre-activation : Convert the amine to a more reactive intermediate (e.g., trifluoroacetate salt) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
- Catalytic Additives : Employ DMAP or Hünig’s base to deprotonate the amine in situ .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodological Answer :
- Analog Synthesis : Modify the bromobenzyl group (e.g., replace Br with Cl or CF) to assess electronic effects on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Computational Docking : Map the compound’s interactions with active sites using software like AutoDock Vina, focusing on the cyano group’s role in hydrogen bonding .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and MS detection to identify byproducts (e.g., de-brominated derivatives) .
- ICP-OES : Quantify residual bromine content to assess purification efficiency .
- NMR Relaxation Measurements : Detect low-level impurities via - HSQC experiments with enhanced sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
